molecular formula C12H26 B14543987 3,3,5,5-Tetramethyloctane CAS No. 62199-44-4

3,3,5,5-Tetramethyloctane

Cat. No.: B14543987
CAS No.: 62199-44-4
M. Wt: 170.33 g/mol
InChI Key: UJLDJWNVZROTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5,5-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, characterized by the presence of four methyl groups attached to the octane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyloctane typically involves the alkylation of octane with methyl groups. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same alkylation reaction but is optimized for large-scale production with automated control systems to monitor reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyloctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,5,5-Tetramethyloctane is utilized in various scientific research fields:

    Chemistry: It serves as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.

    Biology: Used in studies related to lipid metabolism and the role of branched alkanes in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Employed as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism by which 3,3,5,5-Tetramethyloctane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The molecular targets include lipid bilayers and membrane proteins, where it can modulate their function by altering the local environment .

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,5-Tetramethyloctane
  • 3,4,5,6-Tetramethyloctane
  • 2,3,6,7-Tetramethyloctane

Uniqueness

3,3,5,5-Tetramethyloctane is unique due to the specific positioning of its methyl groups, which imparts distinct physical and chemical properties. Compared to other tetramethyloctane isomers, it has a different boiling point, density, and reactivity profile, making it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

62199-44-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,3,5,5-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-9-12(5,6)10-11(3,4)8-2/h7-10H2,1-6H3

InChI Key

UJLDJWNVZROTLS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CC(C)(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.